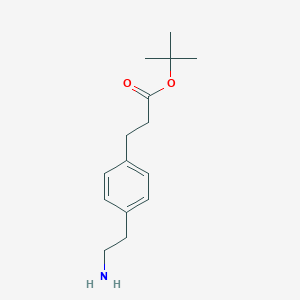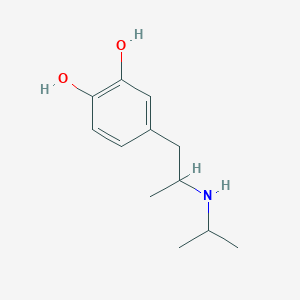
4-(2-Isopropylamino-propyl)-pyrocatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Isopropylamino-propyl)-pyrocatechol, commonly known as Isoxsuprine, is a beta-adrenergic receptor agonist that is widely used in the treatment of various medical conditions. This compound has been studied extensively due to its unique properties and potential therapeutic applications.
科学的研究の応用
Isoxsuprine has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it useful in the treatment of peripheral vascular diseases such as Raynaud's syndrome and peripheral arterial occlusive disease. Isoxsuprine has also been studied for its potential to prevent premature labor in pregnant women.
作用機序
Isoxsuprine works by stimulating beta-adrenergic receptors, which leads to the relaxation of smooth muscles in blood vessels. This results in increased blood flow and decreased vascular resistance. The compound also has mild antiplatelet activity, which further contributes to its vasodilatory effects.
Biochemical and Physiological Effects:
Isoxsuprine has been shown to have several biochemical and physiological effects. It increases blood flow to the uterus, which helps to prevent premature labor. The compound also increases blood flow to the skin, which can be beneficial in the treatment of Raynaud's syndrome. Isoxsuprine has been shown to have a positive effect on oxygen delivery to tissues, which can be beneficial in the treatment of peripheral arterial occlusive disease.
実験室実験の利点と制限
Isoxsuprine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying vascular physiology. The compound is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Isoxsuprine has a short half-life, which can make it difficult to maintain a consistent effect over time. The compound can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Isoxsuprine. One area of interest is the potential use of the compound in the treatment of other medical conditions, such as pulmonary hypertension and diabetic neuropathy. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Isoxsuprine to better understand its effects in vivo.
Conclusion:
In conclusion, 4-(2-Isopropylamino-propyl)-pyrocatechol, or Isoxsuprine, is a well-studied compound with a known mechanism of action and potential therapeutic applications. The synthesis method has been optimized over the years to improve the yield and purity of the final product. Isoxsuprine has vasodilatory effects and has been shown to be useful in the treatment of peripheral vascular diseases and premature labor. While there are some limitations to its use in lab experiments, Isoxsuprine remains a useful tool for studying vascular physiology. There are several future directions for research on Isoxsuprine, including its potential use in the treatment of other medical conditions and the development of new synthesis methods.
合成法
The synthesis of Isoxsuprine involves the condensation of 2-amino-1-propanol with pyrocatechol in the presence of an acid catalyst. The resulting product is then treated with isopropyl iodide to yield 4-(2-Isopropylamino-propyl)-pyrocatechol. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
特性
CAS番号 |
114020-48-3 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
4-[2-(propan-2-ylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-8(2)13-9(3)6-10-4-5-11(14)12(15)7-10/h4-5,7-9,13-15H,6H2,1-3H3 |
InChIキー |
XHZUCIJXFFYRHC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
正規SMILES |
CC(C)NC(C)CC1=CC(=C(C=C1)O)O |
同義語 |
1,2-Benzenediol, 4-[2-[(1-methylethyl)amino]propyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



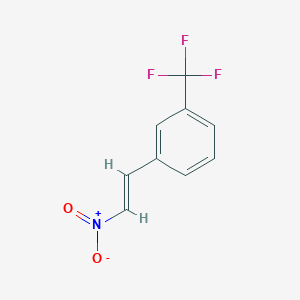
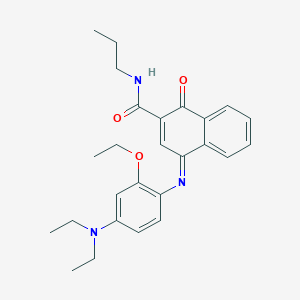



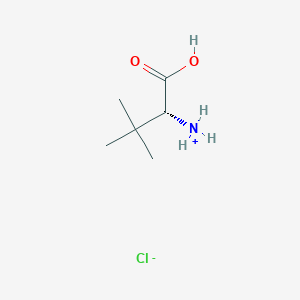
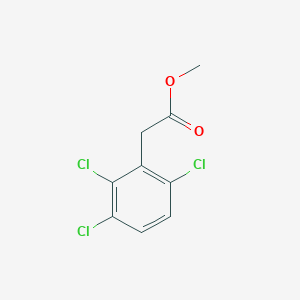
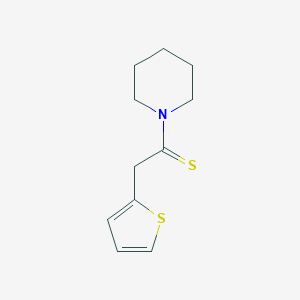
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)




